molecular formula C9H5BrF2N2O2 B2682892 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-06-2

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2682892
CAS RN: 2514942-06-2
M. Wt: 291.052
InChI Key: YTGPDUCWEQEIJR-UHFFFAOYSA-N
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Description

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 291.05 . It is a solid at room temperature . The IUPAC name for this compound is 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The InChI code for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a solid at room temperature . It has a boiling point of 213-215 degrees Celsius .

Scientific Research Applications

Automated Synthesis of Imidazo[1,2-a] Heterocycles

A significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids and their amides, including a Mur ligase inhibitor, has been achieved through a fully automated continuous flow process. This method surpasses traditional in-flask methods by eliminating the need for isolating intermediates, showcasing an efficient approach for producing these compounds (Herath et al., 2010).

Characterization of Imidazo[1,2-a]Pyridine Derivatives

Research on imidazo[1,2-a]pyridine carboxylic acid derivatives has led to the development of versatile synthetic routes, starting from commercially available 2-amino pyridine. This work has explored various reaction conditions and catalysts, contributing to the broader application of these compounds in chemical synthesis (Du Hui-r, 2014).

Potential as Tyrosyl-tRNA Synthetase Inhibitors

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, with some showing potential as tyrosyl-tRNA synthetase inhibitors. These findings are significant for therapeutic research, highlighting the potential of imidazo[1,2-a]pyridine derivatives in drug discovery (Jabri et al., 2023).

Synthesis from 1,1-Dibromo-1-Alkenes

An efficient method for synthesizing imidazo[1,5-a]pyridine from 1,1-dibromo-1-alkenes with 2-aminomethylpyridines has been developed, utilizing inorganic bases and moderate heating. This method opens new avenues for the synthesis of activated carboxyl group synthons (Zhang et al., 2010).

Synthesis of Hydroxyimidazo[1,2-a]pyridine Derivatives

Research has also been conducted on the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. These compounds were further coupled with various amino acid derivatives, demonstrating the flexibility of imidazo[1,2-a]pyridine scaffolds in synthesizing complex molecules (Stanovnik et al., 2008).

Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, showcasing a one-pot treatment with trifluoroacetic anhydride and subsequent conversion into carboxylic acids through haloform cleavage (Tverdiy et al., 2016).

Mechanism of Action

While the specific mechanism of action for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is not mentioned in the retrieved documents, imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles . They are crucial target products and key intermediates in the preparation of important drugs and promising drug candidates .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The future directions in this field may involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties of imidazo[1,2-a]pyridines.

properties

IUPAC Name

8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGPDUCWEQEIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

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